![molecular formula C19H19FN3O6P B11383243 Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11383243.png)
Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as phosphonates, amines, and nitro compounds under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and phosphonate-containing molecules. Examples are:
- DIMETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C19H19FN3O6P |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H19FN3O6P/c1-27-30(26,28-2)19-18(21-12-14-3-7-15(20)8-4-14)29-17(22-19)11-13-5-9-16(10-6-13)23(24)25/h3-10,21H,11-12H2,1-2H3 |
Clé InChI |
UPLWPXDBSHTNQC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


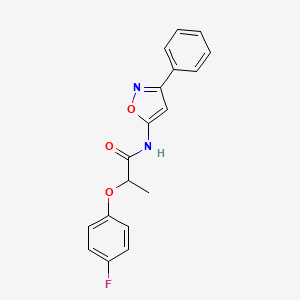
![3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11383168.png)
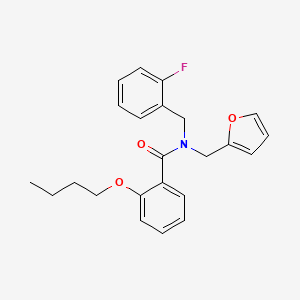
![2-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11383175.png)
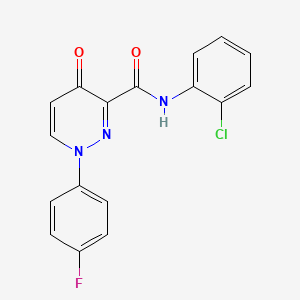
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11383182.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B11383200.png)
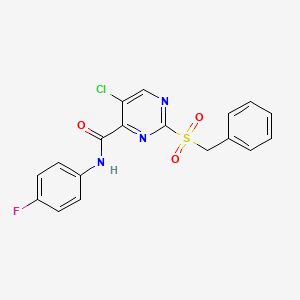
![6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383205.png)
![1-{4-cyano-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11383208.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11383218.png)
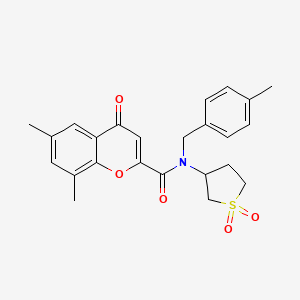
![3-{1-[(4-Methoxy-phenylcarbamoyl)-methyl]-5-phenyl-1H-pyrrol-2-yl}-propionic acid](/img/structure/B11383234.png)
![6-chloro-9-(2-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11383240.png)
